![molecular formula C9H12BNO4 B14230464 [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 573675-99-7](/img/structure/B14230464.png)
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an amino group, an ethoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium. The reaction mixture is then subjected to purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Phenols
Reduction: Amines
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of various complex molecules .
Biology: In biological research, this compound is used in the development of sensors for detecting saccharides and glycosylated biomolecules due to its ability to selectively bind with diol compounds .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. It is also employed in the manufacture of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with diol-containing compounds. This interaction is facilitated by the boronic acid moiety, which can form reversible covalent bonds with diols. This property is exploited in various applications, including the development of sensors and drug molecules .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxycarbonylphenylboronic acid: Similar in structure but lacks the amino group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Aminophenylboronic acid pinacol ester: Contains an amino group but has a different ester moiety.
Uniqueness: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is unique due to the presence of both an amino group and an ethoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
573675-99-7 |
|---|---|
Molekularformel |
C9H12BNO4 |
Molekulargewicht |
209.01 g/mol |
IUPAC-Name |
(3-amino-4-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2,11H2,1H3 |
InChI-Schlüssel |
XAPSRVHRVRZIGP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
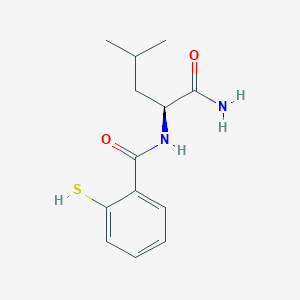
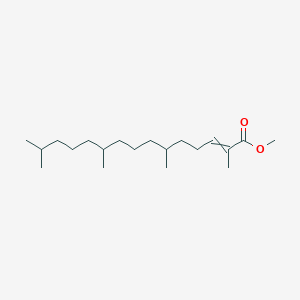
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

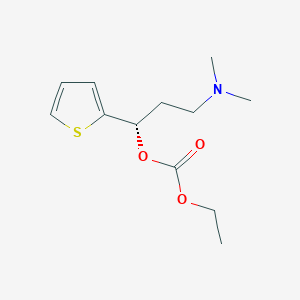
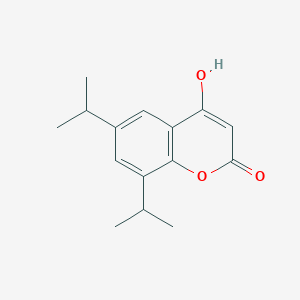

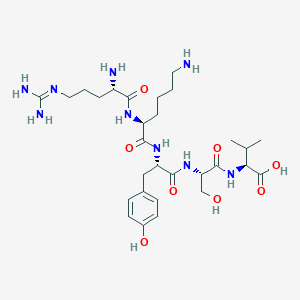

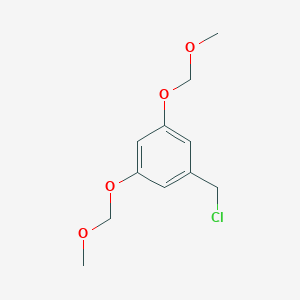
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)

![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
